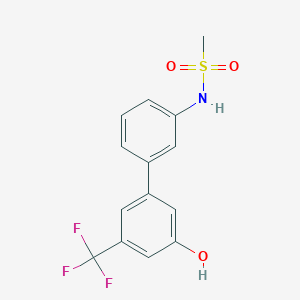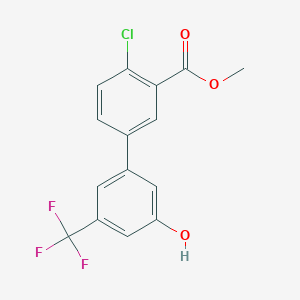![molecular formula C16H13F4NO3 B6384983 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95% CAS No. 1261928-71-5](/img/structure/B6384983.png)
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95% (5-EFC-3-TFMP) is a compound of interest due to its potential applications in scientific research. It is a fluorinated phenol, containing an ethylcarbamoyl group, and is a useful reagent for a variety of synthetic processes.
Applications De Recherche Scientifique
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various compounds, including heterocyclic compounds, and has been used as an intermediate in the synthesis of fluorinated drugs. It has also been used in the synthesis of fluorinated polymers and as a catalyst in the synthesis of organic materials.
Mécanisme D'action
The mechanism of action of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95% is not yet fully understood. However, it is believed to involve the formation of a complex between the fluorinated phenol and the trifluoromethoxy group, which is then activated by the base. This allows the reaction to proceed, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95% are not yet known. However, due to its fluorinated nature, it is expected to have a range of effects on the body, including the inhibition of enzymes and other proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95% for laboratory experiments is its high yield. It is also relatively easy to synthesize and can be used in a wide range of synthetic processes. The main limitation is that its mechanism of action is not yet fully understood, so further research is needed to understand its full potential.
Orientations Futures
There are a number of potential future directions for the research and development of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%. These include further investigation of its mechanism of action, the development of new synthetic methods, and the exploration of its potential applications in drug synthesis. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted into the development of new fluorinated polymers, catalysts, and other materials using 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95% as an intermediate.
Méthodes De Synthèse
The synthesis of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95% involves the reaction of 4-ethoxycarbonyl-3-fluorophenol with trifluoromethoxyphenylmagnesium bromide in the presence of a base. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by column chromatography. The yield of the reaction is typically 95%.
Propriétés
IUPAC Name |
N-ethyl-2-fluoro-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO3/c1-2-21-15(23)13-4-3-9(7-14(13)17)10-5-11(22)8-12(6-10)24-16(18,19)20/h3-8,22H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVGXACHBZOAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686745 |
Source


|
| Record name | N-Ethyl-3-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol | |
CAS RN |
1261928-71-5 |
Source


|
| Record name | N-Ethyl-3-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384940.png)







